molecular formula C18H25NO2S B2868216 (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351588-37-8

(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2868216
CAS No.: 1351588-37-8
M. Wt: 319.46
InChI Key: GYRAYPJQTQHVLP-UHFFFAOYSA-N
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Description

The compound “(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a complex organic molecule. It contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The spirocyclic system in this compound is a 1-oxa-4-thia-8-azaspiro[4.5]decane . This suggests that the compound contains a ten-membered ring with one oxygen, one sulfur, and one nitrogen atom . The compound also contains a tert-butylphenyl group and a methanone group .


Physical and Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature . Its solubility would depend on the specific arrangement of its atoms and the resulting polarity of the molecule.

Scientific Research Applications

Antiviral Activity

A series of derivatives including 1-thia-4-azaspiro[4.5]decan-3-ones have been synthesized and evaluated for their antiviral properties. Compounds within this series demonstrated significant inhibition against human coronavirus, with one particular compound showing comparable activity to known coronavirus inhibitors. This highlights the potential of these structures in developing antiviral drugs, particularly against coronaviruses and influenza viruses, without showing anti-influenza activity, suggesting specificity towards coronavirus inhibition (Apaydın et al., 2019).

Fungicidal Activity

(E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives, showcasing a structure related to the query compound, have been synthesized and tested for fungicidal activity. These derivatives demonstrated significant inhibition against various fungi, indicating their potential as fungicidal agents. The ability to inhibit fungi effectively suggests these compounds could be valuable in agricultural applications or as antifungal agents in pharmaceuticals (Yu et al., 2017).

Drug Discovery and Synthesis

The synthesis of 6-azaspiro[4.3]alkanes, which are related to the compound , showcases innovative scaffolds for drug discovery. These compounds have been synthesized from various ketones, indicating the versatility and potential of spirocyclic compounds in generating new pharmaceuticals. Such scaffolds can be used to develop drugs with improved physicochemical parameters and metabolic stability, demonstrating the broad utility of these structures in medicinal chemistry (Chalyk et al., 2017).

Neuroprotective Agents

Compounds featuring 8-alkylamino-1,4-benzoxazine antioxidants, which share a structural motif with the query compound, have been investigated for their neuroprotective activity. These compounds have shown efficacy in protecting against brain damage in animal models, suggesting their potential as treatments for conditions like cerebral palsy. This indicates the broader applicability of related structures in developing treatments for neurological conditions (Largeron et al., 2001).

Properties

IUPAC Name

(4-tert-butylphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-10-8-18(9-11-19)21-12-13-22-18/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRAYPJQTQHVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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